

molecular structure of 5-(2-Nitrophenyl)oxazole.

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Compound of Interest

Compound Name: 5-(2-Nitrophenyl)oxazole

Cat. No.: B1304642

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An In-Depth Technical Guide to the Molecular Structure of **5-(2-Nitrophenyl)oxazole** For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of **5-(2-Nitrophenyl)oxazole** (CAS No. 89808-75-3). The document elucidates the synthesis, physicochemical properties, and detailed spectroscopic characterization of this heterocyclic compound. By integrating principles of synthetic chemistry with advanced analytical techniques, this guide serves as an authoritative resource for professionals engaged in medicinal chemistry, materials science, and organic synthesis. We explore the causality behind synthetic strategies, provide validated protocols for its preparation and analysis, and discuss the molecule's structural nuances, which are critical for its potential applications in drug development and other scientific fields.

Introduction: The Scientific Significance of a Hybrid Scaffold

5-(2-Nitrophenyl)oxazole is a heteroaromatic compound that merges two moieties of significant chemical and pharmaceutical interest: the oxazole ring and a nitrophenyl group. The oxazole nucleus is a five-membered heterocycle containing oxygen and nitrogen atoms, a scaffold found in numerous natural products and synthetic molecules with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] [3] The presence and substitution pattern of functional groups on the oxazole ring play a pivotal role in modulating these therapeutic effects.[2]

Simultaneously, the 2-nitrophenyl group introduces a site of versatile reactivity and potential biological interaction. Nitroaromatic compounds are known precursors for synthesizing amines, which are fundamental building blocks in drug development. Furthermore, the nitro group itself is a key feature in several therapeutic agents, including antitubercular and antiprotozoal drugs. [4][5] The specific ortho-positioning of the nitro group relative to the oxazole linkage creates steric and electronic effects that influence the molecule's overall conformation and reactivity.

This guide provides an in-depth examination of the molecule's structure, from its synthesis to its detailed characterization, offering the foundational knowledge required for its application in advanced research.

Physicochemical and Computed Properties

A foundational understanding of a molecule begins with its basic physicochemical properties. These data are essential for experimental design, safety assessment, and computational modeling.

Property	Value	Source
CAS Number	89808-75-3	[6] [7] [8] [9]
Molecular Formula	C ₉ H ₆ N ₂ O ₃	[6] [7]
Molecular Weight	190.16 g/mol	[6] [7]
IUPAC Name	5-(2-nitrophenyl)-1,3-oxazole	[6]
Melting Point	137-139 °C	[8]
Topological Polar Surface Area	71.8 Å ²	[6]
Hydrogen Bond Acceptor Count	4	[7]
Rotatable Bond Count	1	[7]
XLogP3-AA (Predicted)	1.8	[6]
Canonical SMILES	C1=CC=C(C(=C1)C2=CN=CO 2)--INVALID-LINK--[O-]	[6] [8]
InChIKey	PUDNRGZVFKPHNG- UHFFFAOYSA-N	[6] [8]

Synthesis and Structural Elucidation

The construction of the **5-(2-Nitrophenyl)oxazole** scaffold is most effectively achieved through established heterocyclic chemistry methodologies. The choice of synthetic route is dictated by the availability of starting materials, reaction efficiency, and scalability.

Rationale for Synthetic Approach: The Van Leusen Reaction

For the synthesis of 5-substituted oxazoles, the Van Leusen oxazole synthesis is a highly reliable and versatile method.[\[10\]](#)[\[11\]](#) This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which acts as a "C₂N₁" synthon.[\[11\]](#) The reaction proceeds via a [3+2] cycloaddition mechanism with an aldehyde, in this case, 2-nitrobenzaldehyde. The primary advantages of this approach are its operational simplicity (often a one-pot procedure), the use

of readily available starting materials, and generally high yields, making it a preferred method for laboratory and multigram-scale preparations.[11][12]

Experimental Protocol: Synthesis of 5-(2-Nitrophenyl)oxazole

This protocol is adapted from established procedures for the synthesis of analogous substituted oxazoles.[12]

Reagents:

- 2-Nitrobenzaldehyde
- Tosylmethyl isocyanide (TosMIC)
- Potassium carbonate (K_2CO_3), anhydrous
- Methanol (MeOH), anhydrous
- Dichloromethane (CH_2Cl_2)
- Deionized Water

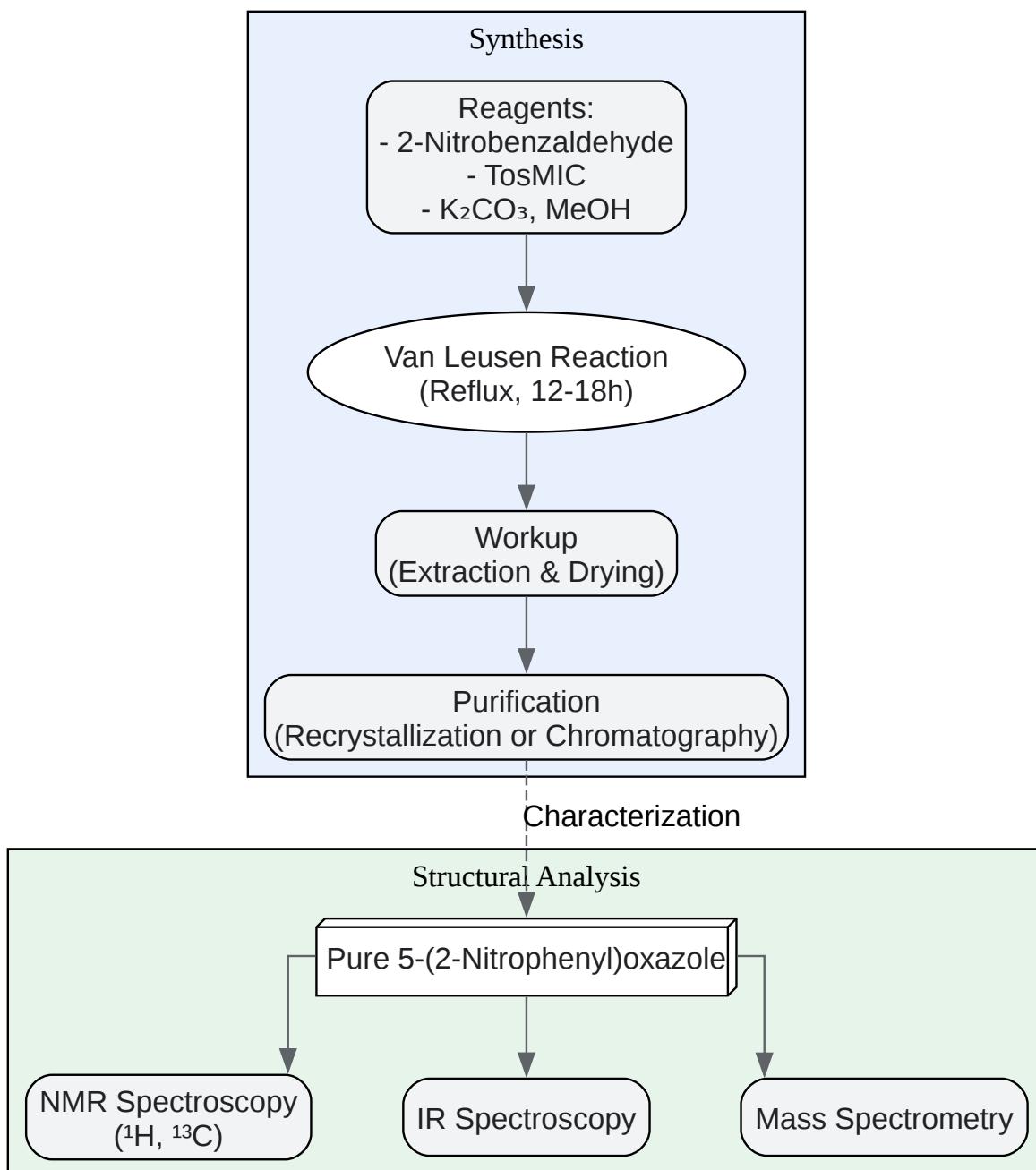
Procedure:

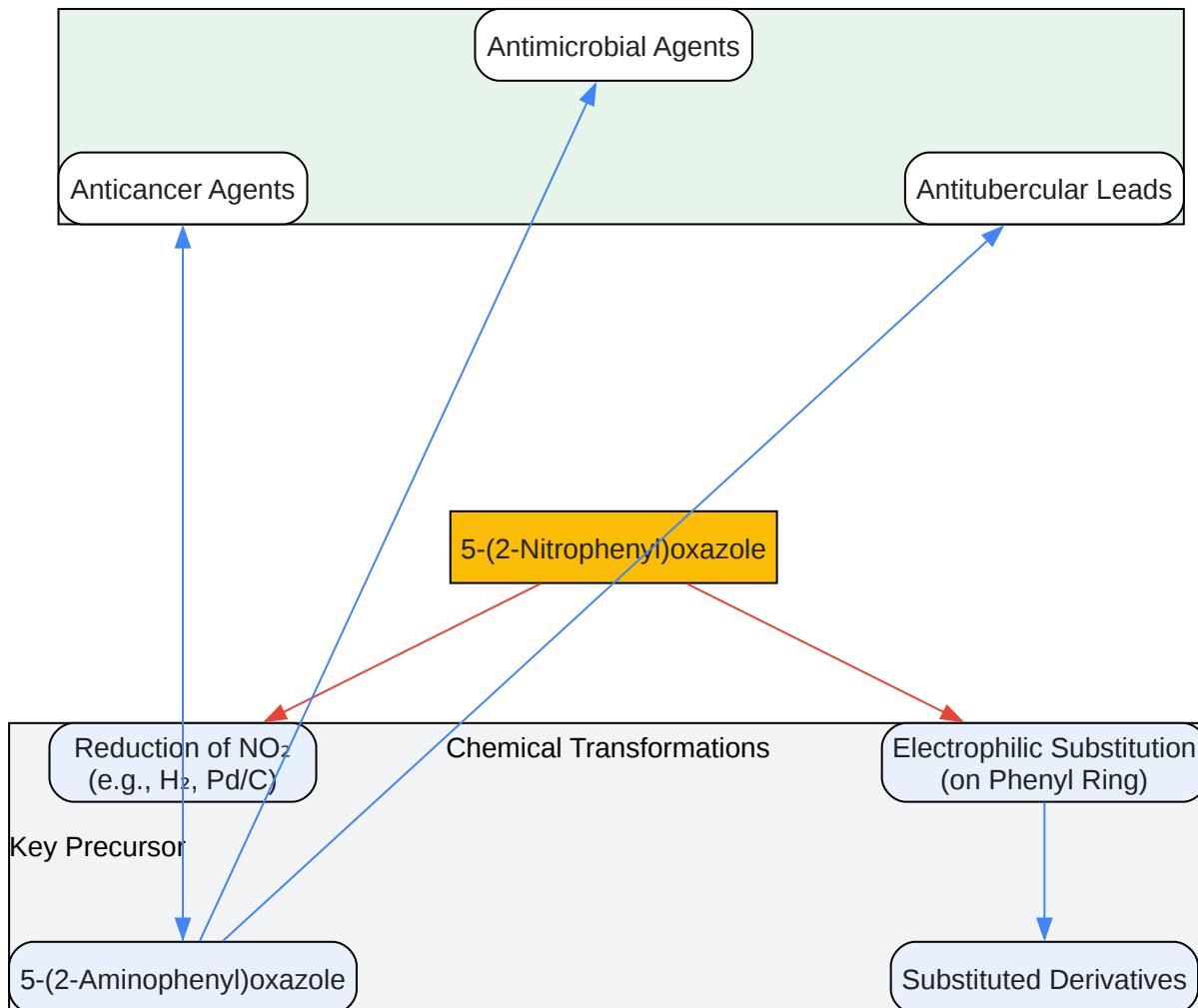
- To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-nitrobenzaldehyde (1.0 eq) and methanol to create a ~0.5 M solution.
- Add tosylmethyl isocyanide (TosMIC) (1.0 eq) to the solution.
- Add anhydrous potassium carbonate (2.5-3.0 eq) to the mixture. The suspension will typically turn a brown color.
- Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 12-18 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, cool the mixture to room temperature and concentrate it under reduced pressure to remove the methanol.

- Partition the resulting solid residue between dichloromethane and water.
- Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.
- Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO_4).
- Filter the solution and concentrate under reduced pressure to yield the crude product.
- Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford **5-(2-Nitrophenyl)oxazole** as a solid.

Workflow for Synthesis and Analysis

The logical flow from synthesis to structural confirmation is a cornerstone of chemical research.





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